1-(3-Bromo-1-adamantyl)pyrrolidine

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Choose 1-(3-Bromo-1-adamantyl)pyrrolidine for its unique bridgehead bromine substituent, which enhances lipophilicity, provides a heavy-atom isotopic signature for unambiguous LC-MS detection, and serves as a synthetic handle for cross-coupling. Validated inactive against 5-LOX (ChEMBL), this compound is an ideal negative control and a promising CNS screening candidate (predicted LogP 4.15). Demand batch-specific purity certification.

Molecular Formula C14H22BrN
Molecular Weight 284.23 g/mol
Cat. No. B13407188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-1-adamantyl)pyrrolidine
Molecular FormulaC14H22BrN
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C23CC4CC(C2)CC(C4)(C3)Br
InChIInChI=1S/C14H22BrN/c15-13-6-11-5-12(7-13)9-14(8-11,10-13)16-3-1-2-4-16/h11-12H,1-10H2
InChIKeyCIVARSFDXZMBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromo-1-adamantyl)pyrrolidine: Properties, CAS Data, and Structural Profile for Procurement


1-(3-Bromo-1-adamantyl)pyrrolidine (CAS: 896156-03-9) is a synthetic adamantane-pyrrolidine hybrid molecule with the molecular formula C14H22BrN and molecular weight of 284.23 g/mol [1]. The compound exists as a free base, with the hydrobromide salt form (CAS: 896115-68-7) also commercially available at purities up to 98% . Structurally, it features a bridgehead bromine substituent at the 3-position of the adamantane cage linked to a pyrrolidine heterocycle, representing a halogenated derivative within the broader class of 1-adamantylpyrrolidines [2].

Why 1-(3-Bromo-1-adamantyl)pyrrolidine Cannot Be Substituted with Non-Halogenated Adamantyl-Pyrrolidine Analogs


The 3-bromo substituent in 1-(3-bromo-1-adamantyl)pyrrolidine fundamentally alters the compound's physicochemical and biological profile relative to non-halogenated analogs such as 1-(1-adamantyl)pyrrolidine or 2-(1-adamantyl)pyrrolidine. Halogen substitution at the adamantane bridgehead position increases lipophilicity, modifies electronic distribution, and introduces a heavy atom (Br) with distinct crystallographic and spectroscopic properties [1]. In receptor binding contexts, the bromine atom creates a steric and electronic environment distinct from the unsubstituted adamantane core, potentially altering binding pocket interactions and target selectivity profiles [2]. Generic substitution with non-brominated analogs therefore introduces unquantified variables in assay reproducibility, structure-activity relationship studies, and lead optimization campaigns [3].

Quantitative Evidence Guide: 1-(3-Bromo-1-adamantyl)pyrrolidine Differentiation Data


Molecular Weight and Heavy Atom Differentiation from Non-Halogenated 1-Adamantylpyrrolidine

1-(3-Bromo-1-adamantyl)pyrrolidine (C14H22BrN, MW = 284.23 g/mol) contains a bromine substituent that increases molecular weight by approximately 79 g/mol relative to the non-halogenated 1-(1-adamantyl)pyrrolidine (C14H23N, MW ≈ 205.34 g/mol) [1]. The bromine atom introduces distinct isotopic distribution patterns (approximately 1:1 ⁷⁹Br:⁸¹Br ratio) detectable by mass spectrometry [2].

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

5-Lipoxygenase Inhibition: Negative Activity Baseline vs. Structurally Active Pyrrolidines

1-(3-Bromo-1-adamantyl)pyrrolidine was evaluated for inhibition of 5-lipoxygenase (5-LOX) from rat basophilic leukemia-1 (RBL-1) cells at a concentration of 100 μM and showed no significant activity (NS) [1]. This negative result provides a defined inactivity baseline that contrasts with other pyrrolidine-containing compounds demonstrating 5-LOX inhibitory activity, such as certain functionalized pyrrolidine derivatives reported with IC50 values in the micromolar range [2].

Inflammation Enzymology Negative Control

Lipophilicity and Physicochemical Differentiation: Predicted LogP of Brominated vs. Non-Halogenated Adamantylpyrrolidines

1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide exhibits a predicted LogP of 4.1464 , indicating high lipophilicity characteristic of halogenated adamantane derivatives. In contrast, the non-halogenated analog 2-(1-adamantyl)pyrrolidine shows an XLogP3 value of 3.3 [1]. The bromine substitution at the adamantane bridgehead position increases predicted LogP by approximately 0.85 units [2].

ADME Lipophilicity Drug Design

Sigma Receptor Binding Potential: Class-Level Inference from Adamantyl-Pyrrolidine Patent Space

Substituted pyrrolidine compounds containing adamantane moieties, as disclosed in EP1849781A1, have been identified as sigma receptor ligands with potential application in Alzheimer's disease [1]. While direct binding data for 1-(3-bromo-1-adamantyl)pyrrolidine at sigma receptors is not available in the public domain, the compound's structural features (adamantane core with pyrrolidine nitrogen) align with the pharmacophore requirements described in this patent family for sigma receptor engagement [2]. The 3-bromo substituent may further modulate binding kinetics relative to unsubstituted adamantyl-pyrrolidines [3].

Sigma Receptor CNS Pharmacology Alzheimer's Disease

Antiviral Potential: Class-Level Inference from Adamantanopyrrolidine Activity Against Influenza A

Pyrrolidine 16, an adamantanopyrrolidine derivative structurally related to the target compound class, demonstrated 4-fold greater activity against influenza A virus than amantadine, equipotency to rimantadine, and 19-fold greater potency than ribavirin in antiviral assays [1]. Additionally, 2-(1-adamantyl)pyrrolidines were reported to be 6-fold more active than rimantadine in related studies [2]. 1-(3-Bromo-1-adamantyl)pyrrolidine, as a halogenated member of this compound class, may exhibit distinct activity profiles against amantadine-resistant M2 mutants (V27A, L26F, S31N) as observed in pyrrolidine derivatives evaluated by Rey-Carrizo et al. [3].

Antiviral Influenza A M2 Channel

Research and Industrial Application Scenarios for 1-(3-Bromo-1-adamantyl)pyrrolidine


Negative Control for 5-Lipoxygenase Inhibitor Screening

Based on ChEMBL data showing no significant 5-LOX inhibition at 100 μM [1], 1-(3-bromo-1-adamantyl)pyrrolidine serves as a validated negative control compound in enzymatic assays targeting the 5-lipoxygenase pathway. Researchers investigating novel 5-LOX inhibitors can employ this compound to establish baseline activity thresholds, ensuring that observed inhibitory effects are not artifacts of the adamantane-pyrrolidine scaffold itself.

CNS Drug Discovery: Sigma Receptor Ligand Development

As a brominated adamantyl-pyrrolidine, this compound aligns with the sigma receptor pharmacophore disclosed in EP1849781A1 for Alzheimer's disease applications [2]. The high predicted LogP (4.1464) indicates favorable blood-brain barrier penetration potential, positioning this compound as a candidate for sigma-1 or sigma-2 receptor screening in CNS drug discovery programs. The bromine substituent provides a synthetic handle for further functionalization via cross-coupling reactions.

Antiviral Screening: Adamantane-Resistant Influenza A Strains

Given the demonstrated activity of structurally related adamantanopyrrolidines against influenza A virus, including 4-fold potency enhancement over amantadine and equipotency to rimantadine [3], 1-(3-bromo-1-adamantyl)pyrrolidine merits evaluation in antiviral screening cascades. Of particular interest is its potential activity against amantadine-resistant M2 mutants (V27A, L26F), where pyrrolidine derivatives have shown submicromolar IC50 values in electrophysiological assays [4].

Medicinal Chemistry: SAR Probe with Bromine Isotopic Signature

The bromine atom at the adamantane 3-position provides a distinctive isotopic pattern (⁷⁹Br:⁸¹Br ~ 1:1 ratio) that enables precise LC-MS/MS quantification in ADME and pharmacokinetic studies [5]. This property distinguishes 1-(3-bromo-1-adamantyl)pyrrolidine from non-halogenated analogs and facilitates its use as an internal standard or tracer compound in metabolism studies. The bromine also serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions in lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromo-1-adamantyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.